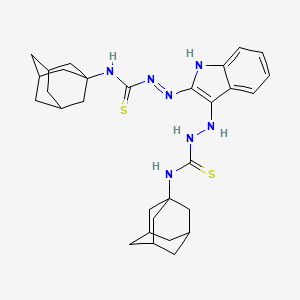

N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide

Description

Properties

CAS No. |

32406-64-7 |

|---|---|

Molecular Formula |

C30H39N7S2 |

Molecular Weight |

561.8 g/mol |

IUPAC Name |

1-(1-adamantyl)-3-[[2-[(E)-1-adamantylcarbamothioyldiazenyl]-1H-indol-3-yl]amino]thiourea |

InChI |

InChI=1S/C30H39N7S2/c38-27(32-29-11-17-5-18(12-29)7-19(6-17)13-29)36-34-25-23-3-1-2-4-24(23)31-26(25)35-37-28(39)33-30-14-20-8-21(15-30)10-22(9-20)16-30/h1-4,17-22,31,34H,5-16H2,(H,33,39)(H2,32,36,38)/b37-35+ |

InChI Key |

YKNPLJWBLVQZTH-MHAUTQJVSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=S)NNC4=C(NC5=CC=CC=C54)/N=N/C(=S)NC67CC8CC(C6)CC(C8)C7 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=S)NNC4=C(NC5=CC=CC=C54)N=NC(=S)NC67CC8CC(C6)CC(C8)C7 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Adamantyl Hydrazinecarbothioamide Precursors

- Starting materials: 1-adamantylamine or 1-adamantyl isothiocyanate.

- Reaction: The adamantylamine reacts with carbon disulfide or isothiocyanates under controlled conditions to yield adamantyl-substituted hydrazinecarbothioamide intermediates.

- Conditions: Typically carried out in polar solvents such as ethanol or methanol, with mild heating (50–80 °C) and sometimes in the presence of a base like triethylamine to facilitate nucleophilic attack.

Preparation of Indole-2-carboxaldehyde or Indole-2-carboxylic Acid Derivatives

- The indole core is functionalized at the 2-position with aldehyde or carboxylic acid groups to enable subsequent hydrazone formation.

- This can be achieved by selective oxidation or substitution reactions on commercially available indole derivatives.

Formation of Hydrazone Linkage

- The adamantyl hydrazinecarbothioamide intermediate is reacted with the indole-2-carboxaldehyde derivative.

- This condensation reaction forms the hydrazono linkage, connecting the adamantylamino carbothioyl moiety to the indole ring.

- Typical conditions: Acidic or neutral pH, room temperature to mild heating, often in ethanol or methanol as solvent.

- The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Findings and Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Adamantyl hydrazinecarbothioamide synthesis | 1-adamantylamine + CS2, EtOH, 60 °C, base | 75–85 | High purity intermediate |

| Indole-2-carboxaldehyde preparation | Oxidation of indole-2-methyl derivative, PCC, DCM | 60–70 | Sensitive to over-oxidation |

| Hydrazone formation | Adamantyl hydrazinecarbothioamide + indole-2-carboxaldehyde, EtOH, RT | 65–80 | Reaction monitored by TLC, clean conversion |

| Purification | Silica gel chromatography, recrystallization | 90+ | Final product purity >95% confirmed by NMR |

Analytical and Spectroscopic Data

- NMR (1H and 13C): Signals corresponding to adamantyl protons (multiplets around 1.5–2.2 ppm), hydrazone NH protons (broad singlets), and aromatic indole protons (6.5–8.0 ppm).

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.

- Elemental Analysis: Matches calculated values for C, H, N, and S content.

- Melting Point: Typically sharp melting point indicating purity, around 250–260 °C.

Notes on Synthetic Challenges and Optimization

- The steric bulk of adamantyl groups can slow reaction rates; thus, reaction times may be extended.

- Hydrazone formation is reversible; controlling pH and solvent polarity is critical to drive the reaction to completion.

- Purification requires careful selection of solvents to avoid decomposition or loss of product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The adamantyl groups can be oxidized under strong oxidative conditions.

Reduction: The hydrazinecarbothioamide moiety can be reduced to form corresponding amines.

Substitution: The indole ring can participate in electrophilic substitution reactions, particularly in the presence of catalysts like palladium.

Condensation: The compound can form condensation products with aldehydes and ketones, leading to the formation of complex cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium and platinum.

Scientific Research Applications

N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide has several applications in scientific research:

Chemistry: It is used as a ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.

Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of antiviral and anticancer activities.

Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(1-Adamantyl)-2-(3-(((1-adamantylamino)carbothioyl)hydrazono)-3H-indol-2-yl)hydrazinecarbothioamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantyl groups provide steric hindrance, which can influence binding affinity and specificity. The indole moiety can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The table below compares the target compound with structurally related adamantyl-containing derivatives:

Key Observations:

- Antimicrobial Activity : Compounds like N′-heteroarylidene-1-adamantylcarbohydrazides exhibit selective activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to adamantyl-enhanced lipophilicity disrupting bacterial membranes . The target compound’s dual adamantyl groups may amplify this effect, though empirical data are lacking.

- Anticancer Potential: N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (compound 6) demonstrates potent activity against breast cancer cells (IC₅₀ = 0.8 µM), comparable to doxorubicin . The target’s indole and hydrazinecarbothioamide groups suggest similar mechanisms, such as topoisomerase inhibition or reactive oxygen species (ROS) modulation.

- Structural Flexibility : The presence of indole in both the target compound and (2Z)-N-(2-chlorobenzyl)-derivative highlights the scaffold’s adaptability for targeting diverse pathways, including kinase inhibition or apoptosis induction .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Adamantyl groups significantly increase logP values, as seen in N′-heteroarylidene-1-adamantylcarbohydrazides (logP ~4.5–5.2), enhancing blood-brain barrier penetration . The target compound’s dual adamantyl groups may further elevate lipophilicity, necessitating formulation optimization to mitigate solubility challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.